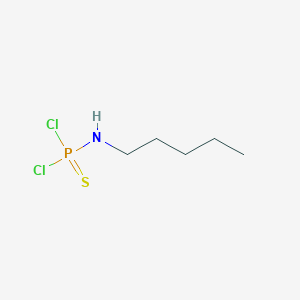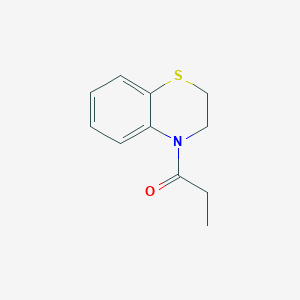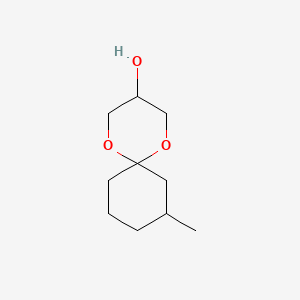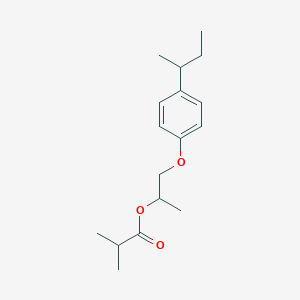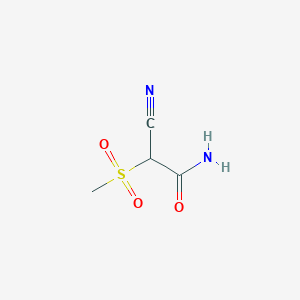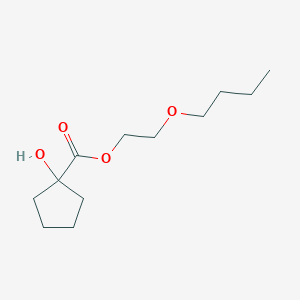![molecular formula C10H8N4O2S B14736144 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is a heterocyclic compound that contains both pyridine and thione functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the thione moiety in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione typically involves the reaction of 3-nitro-2-aminopyridine with a suitable thionating agent. One common method involves the use of phosphorus pentasulfide (P2S5) as the thionating agent. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The general reaction scheme is as follows:
- Dissolve 3-nitro-2-aminopyridine in an inert solvent.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thionating agents such as Lawesson’s reagent may be employed to optimize the reaction conditions and reduce production costs.
化学反应分析
Types of Reactions
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell proliferation. Additionally, the thione moiety can interact with thiol groups in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 3-[(3-nitro-2-pyridinyl)amino]propanenitrile
- 3-[(3-nitro-2-pyridinyl)amino]benzoic acid
- 3-[(3-nitro-2-pyridinyl)amino]pyridine
Uniqueness
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is unique due to the presence of both the nitro group and the thione moiety in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological macromolecules and its potential as an antitumor agent further distinguish it from similar compounds.
属性
分子式 |
C10H8N4O2S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC 名称 |
3-[(3-nitropyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)8-4-2-5-11-9(8)13-7-3-1-6-12-10(7)17/h1-6H,(H,11,13)(H,12,17) |
InChI 键 |
FQSCFKUELTWPPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NC2=CC=CNC2=S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


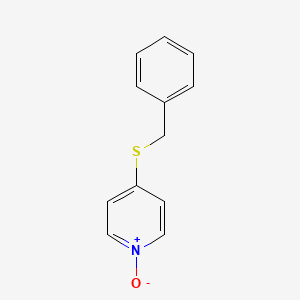
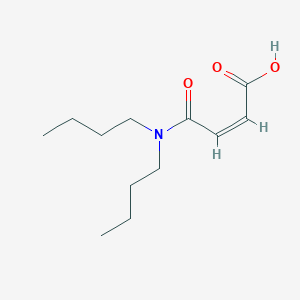

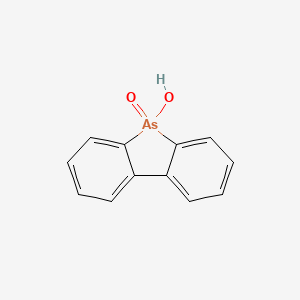
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
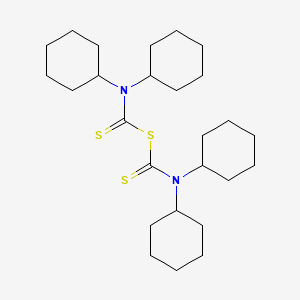
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
